Increased Lipophilicity (LogP 2.29) of 3-Bromo Free Base Compared to 3-Chloro Analog Enhances Membrane Permeability
The 3-bromophenyl substitution in 2-amino-1-(3-bromophenyl)ethanone yields a calculated LogP value of 2.29, which is approximately 0.5-0.6 LogP units higher than the corresponding 3-chlorophenyl analog (LogP ~1.7-1.8 for 2-amino-1-(3-chlorophenyl)ethanone), based on calculated physicochemical parameters [1]. This represents an ~3-4× increase in theoretical octanol-water partition coefficient. The increased lipophilicity derives from bromine's larger atomic radius and greater polarizability compared to chlorine, enhancing van der Waals interactions with hydrophobic environments [2].
| Evidence Dimension | Lipophilicity (LogP, octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.29 (calculated) |
| Comparator Or Baseline | 2-Amino-1-(3-chlorophenyl)ethanone: LogP ~1.7-1.8 (calculated, class inference) |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.6; ~3-4× higher theoretical partition coefficient |
| Conditions | Calculated LogP using standard fragment-based or atom-based algorithms (ChemSrc database) |
Why This Matters
Higher LogP predicts improved passive membrane permeability for intracellular target engagement in cell-based assays, making the 3-bromo derivative preferable for phenotypic screening libraries targeting cytosolic or nuclear proteins.
- [1] ChemSrc. 2-amino-1-(3-bromophenyl)ethanone (CAS 491837-88-8): LogP = 2.29080, PSA = 43.09000. Updated 2025-08-26. View Source
- [2] Cavallo, G., et al. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. (Class-level evidence for bromine polarizability and lipophilic contribution). View Source
